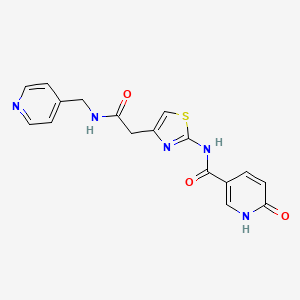

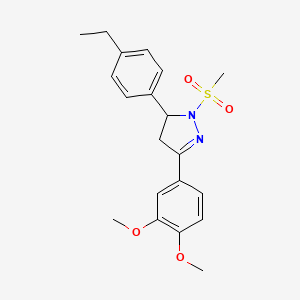

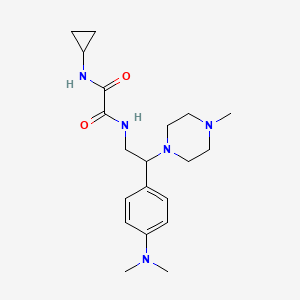

![molecular formula C12H12BrN3O2 B2435458 ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 126800-34-8](/img/structure/B2435458.png)

ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile scaffold that is present in many pharmacologically active compounds and is considered a privileged structure in medicinal chemistry .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, 1,2,3-triazoles are known to participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques

Ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate is synthesized through various chemical reactions. For instance, a study by Pokhodylo and Obushak (2019) details the synthesis of a related compound using methyl 2-azido-5-bromobenzoate and ethyl 4-(ethylsulfanyl)-3-oxobutanoate, followed by oxidation and treatment with sodium hydride (Pokhodylo & Obushak, 2019).

Chemical Reactions and Modifications

Zhang et al. (2009) describe the bromination of related triazole carboxylic acid ethyl esters, followed by a debrominative decarboxylation reaction, highlighting the chemical versatility of these compounds (Zhang, Su, Jiang, & Kuang, 2009).

Crystal Structure Analysis

The study of the crystal structure of similar compounds, as performed by Wang and Dong (2009), provides insights into the molecular configuration and intermolecular interactions of triazole derivatives (Wang & Dong, 2009).

Applications in Organic Synthesis

Building Blocks in Heterocyclic Synthesis

Compounds like ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate serve as building blocks in synthesizing various heterocyclic compounds, as demonstrated by Allin et al. (2005) in their synthesis of tri- and tetra-cyclic heterocycles using radical cyclisation reactions (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).

Microwave-Assisted Organic Synthesis (MAOS)

The use of MAOS for synthesizing triazole derivatives, as investigated by Insani, Wahyuningrum, and Bundjali (2015), showcases the compound's role in modern, efficient synthesis methods (Insani, Wahyuningrum, & Bundjali, 2015).

Palladium-Catalysed Arylation

Mokhtar et al. (2017) describe the successful preparation of aryl-triazoles via palladium-catalysed direct arylation, demonstrating the compound's utility in complex organic synthesis reactions (Mokhtar, Laidaoui, Abed, Soulé, & Doucet, 2017).

Miscellaneous Applications

Solid Phase Peptide Synthesis

Jiang, Davison, Tennant, and Ramage (1998) have designed a novel coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, for application in solid-phase peptide synthesis, indicating the potential use of related triazole compounds in peptide chemistry (Jiang, Davison, Tennant, & Ramage, 1998).

Antiviral Evaluation

Jordão et al. (2009) conducted antiviral evaluations of N-amino-1,2,3-triazole derivatives, suggesting potential biomedical applications for these compounds (Jordão, Afonso, Ferreira, de Souza, Almeida, Beltrame, Paiva, Wardell, Wardell, Tiekink, Damaso, & Cunha, 2009).

Propiedades

IUPAC Name |

ethyl 1-[(4-bromophenyl)methyl]triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2/c1-2-18-12(17)11-8-16(15-14-11)7-9-3-5-10(13)6-4-9/h3-6,8H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTHAPLVFVRDCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,4-Dichlorophenyl)methylsulfonyl]-1,5-dimethylpyrazolo[3,4-d]pyridazin-4-one](/img/structure/B2435376.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2435381.png)

![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2435384.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2435391.png)

![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide](/img/structure/B2435397.png)